Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
CAS No.: 30065-33-9
Cat. No.: VC7965909
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30065-33-9 |
|---|---|
| Molecular Formula | C15H13N3OS |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18) |
| Standard InChI Key | WVWIDWYWASPVGN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure combines a benzimidazole heterocycle with a phenylacetamide moiety through a thioether (-S-) linkage. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃OS | |
| Molecular Weight | 283.4 g/mol | |
| CAS Registry Number | 30065-33-9 | |
| Density (Predicted) | ~1.32–1.36 g/cm³ | |
| Refractive Index (Predicted) | ~1.69 |
The benzimidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the thioacetamide bridge enhances solubility and metabolic stability compared to oxygen-linked analogs .
Spectral Characterization
Synthetic derivatives of this class are typically characterized using:
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IR Spectroscopy: Absorption bands at ~3250 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .
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¹H NMR: Distinct signals for benzimidazole protons (δ 7.2–7.8 ppm), acetamide NH (δ 10.1–10.3 ppm), and phenyl groups (δ 6.8–7.5 ppm) .
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Mass Spectrometry: Molecular ion peaks matching the exact mass (283.088 g/mol) with fragmentation patterns indicative of benzimidazole cleavage.
Synthesis and Structural Modification
Synthetic Routes
The compound is synthesized via a multi-step protocol common to 2MBI derivatives :
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Chloroacetylation: Reaction of aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.
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Thioether Formation: Nucleophilic substitution of the chlorine atom with 2-mercaptobenzimidazole in the presence of a base (e.g., K₂CO₃).
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Purification: Recrystallization from ethanol or aqueous mixtures yields the final product.
A representative reaction scheme is:
Structural Analogues
Modifications to the phenyl or benzimidazole rings alter bioactivity:
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N-(4-Methylphenyl) Derivative (CAS 30065-35-1): Enhanced lipophilicity (LogP = 3.95) compared to the parent compound .
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N-(3-Hydroxyphenyl) Derivative (CAS 352330-59-7): Introduces hydrogen-bonding sites, improving water solubility .
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds demonstrate cytotoxicity against human colorectal carcinoma (HCT116):
The benzimidazole moiety intercalates DNA, while the acetamide group enhances cellular uptake .
Industrial and Regulatory Considerations
Regulatory Status
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